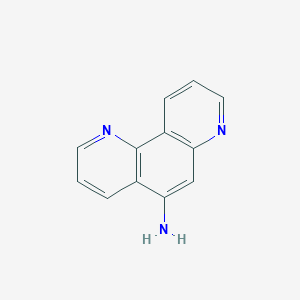
1,7-Phenanthrolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Phenanthrolin-5-amine is an organic compound with the molecular formula C12H9N3. It is a derivative of phenanthroline, a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is known for its applications in coordination chemistry, where it forms stable complexes with metal ions, and has significant uses in various scientific fields.
Preparation Methods
1,7-Phenanthrolin-5-amine can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of 1,10-phenanthroline-5-amine to nitrile derivatives of boron-containing compounds . This reaction typically occurs under mild conditions and leads to the formation of substituted amidine-type derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1,7-Phenanthrolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,7-Phenanthrolin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,7-Phenanthrolin-5-amine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic processes, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include metal ion coordination sites and electron transfer pathways, which are crucial for its function in catalysis and biosensing .
Comparison with Similar Compounds
1,7-Phenanthrolin-5-amine is similar to other phenanthroline derivatives, such as 1,10-phenanthroline and 5-nitro-1,10-phenanthroline. it is unique in its specific substitution pattern, which imparts distinct chemical and physical properties. For example, 1,10-phenanthroline is widely used in coordination chemistry for its chelating ability, while 5-nitro-1,10-phenanthroline has applications in antimicrobial research due to its dual mechanism of action .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry, while its fluorescent properties and role in biosensing highlight its importance in biology and medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and industry.
Properties
CAS No. |
41148-67-8 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1,7-phenanthrolin-5-amine |
InChI |
InChI=1S/C12H9N3/c13-10-7-11-9(4-2-5-14-11)12-8(10)3-1-6-15-12/h1-7H,13H2 |
InChI Key |
QGHBJBNEKVWDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C3=C2N=CC=C3)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


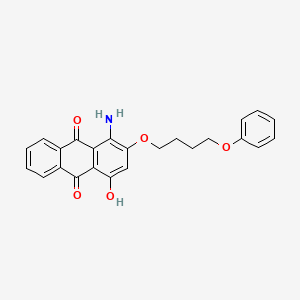
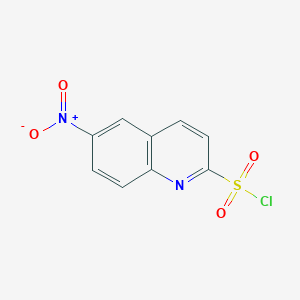
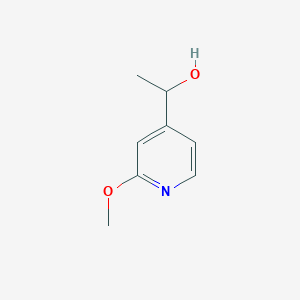
![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
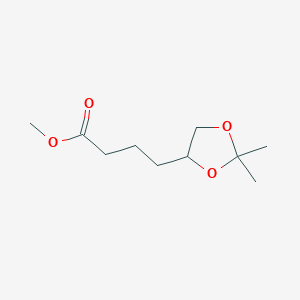
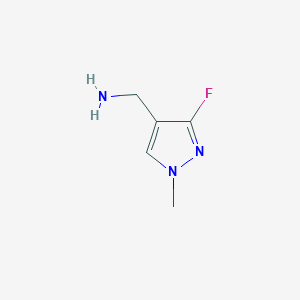
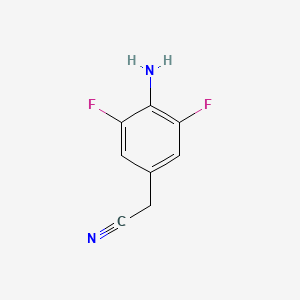
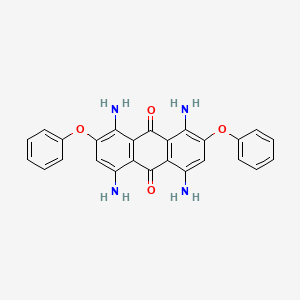
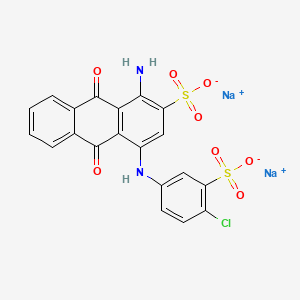

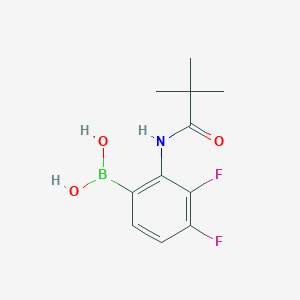
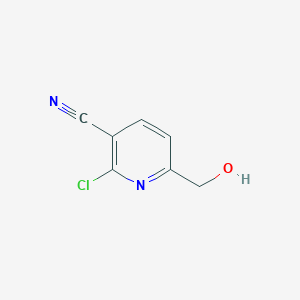
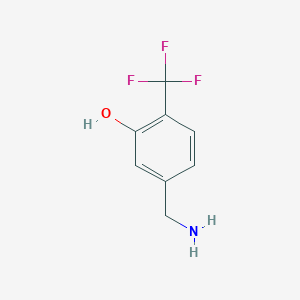
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)
